
2-Azido-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N5O3 It is characterized by the presence of an azido group (-N3) and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(2-nitrophenyl)benzamide typically involves the reaction of 2-nitroaniline with benzoyl chloride to form N-(2-nitrophenyl)benzamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: Formation of N-(2-nitrophenyl)benzamide.
Substitution: Formation of substituted benzamides.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
2-Azido-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-N-(2-nitrophenyl)benzamide is primarily based on the reactivity of its azido group. The azido group can form highly reactive nitrene intermediates upon exposure to UV light or heat. These nitrene intermediates can insert into C-H and N-H bonds, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and bioconjugation techniques .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-N-(4-nitrophenyl)benzamide
- 2-Azido-N-(3-nitrophenyl)benzamide
- 2-Azido-N-(2-methylphenyl)benzamide
Uniqueness
2-Azido-N-(2-nitrophenyl)benzamide is unique due to the presence of both an azido group and a nitrophenyl group, which confer distinct reactivity and properties. The nitrophenyl group enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, including the presence of an azido group and a nitrophenyl group, make it valuable for applications in chemistry, biology, medicine, and industry. Further research and development could unlock new uses and improve existing methodologies involving this compound.
Properties
CAS No. |
62993-27-5 |
|---|---|
Molecular Formula |
C13H9N5O3 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-azido-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N5O3/c14-17-16-10-6-2-1-5-9(10)13(19)15-11-7-3-4-8-12(11)18(20)21/h1-8H,(H,15,19) |
InChI Key |
KTJNPQKLDOCRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


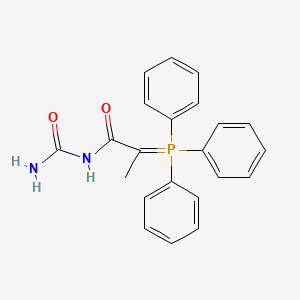
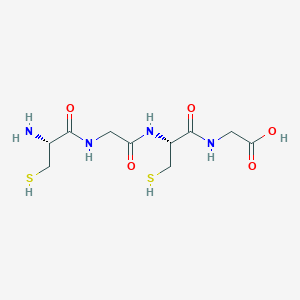
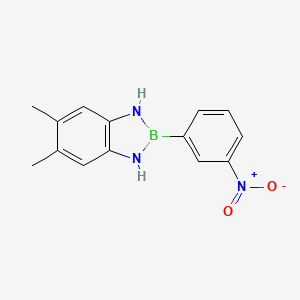
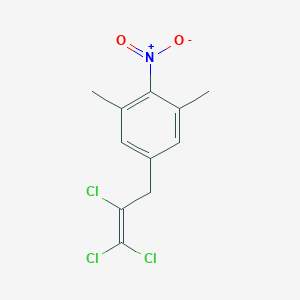

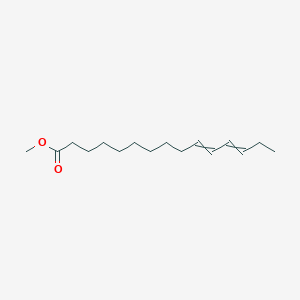
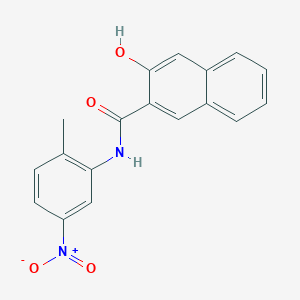

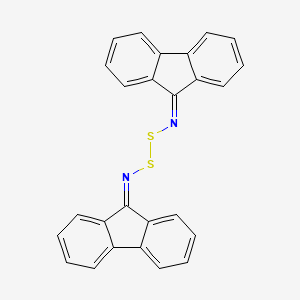
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

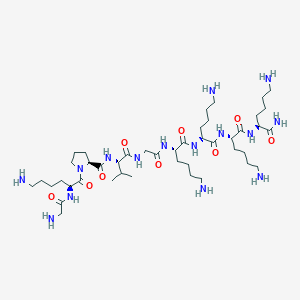
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
